

Milbemycin A3 oxime chemical structure and properties

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Compound of Interest

Compound Name: *Milbemycin A3 Oxime*

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Milbemycin A3 Oxime: A Comprehensive Technical Guide

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone that serves as a key component in veterinary antiparasitic treatments. It is derived from Milbemycin A3, a fermentation product of the soil bacterium *Streptomyces hygroscopicus* subsp. *aureolacrimosus*.^{[1][2]} This guide provides an in-depth overview of its chemical structure, properties, and mechanism of action for researchers and drug development professionals.

Chemical Structure and Properties

Milbemycin A3 oxime is prepared through the oxidation and subsequent oximation of milbemycin A3.^{[3][4]} It is the minor component, constituting approximately 20-30%, of the commercial product milbemycin oxime, where milbemycin A4 oxime is the major component.^{[4][5]}

The fundamental chemical and physical properties of **Milbemycin A3 oxime** are summarized in the table below.

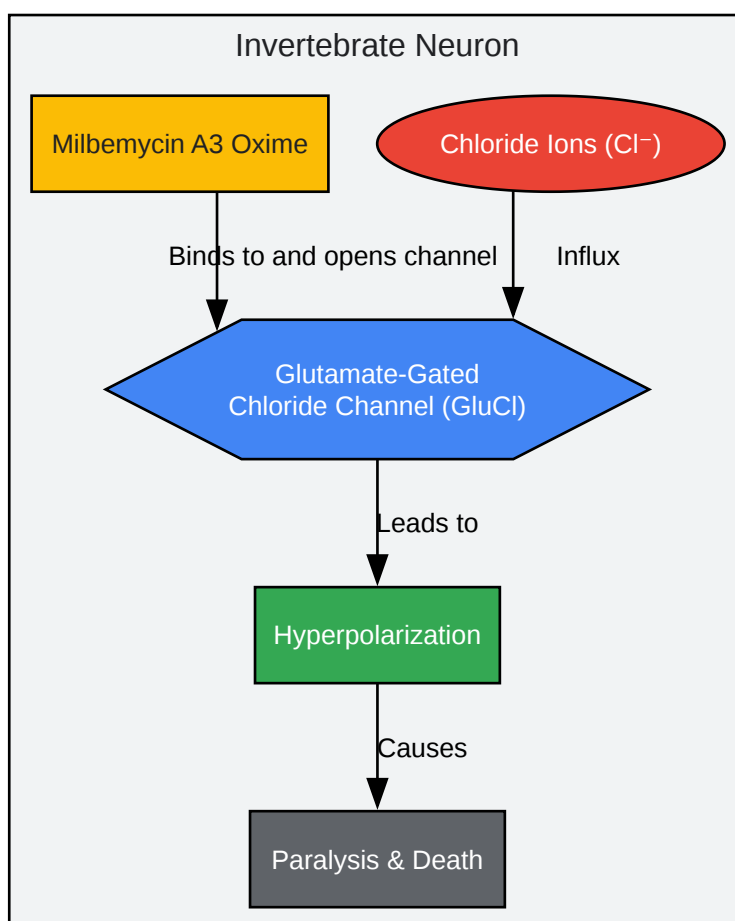
Property	Value	Source
Molecular Formula	C ₃₁ H ₄₃ NO ₇	[3][6][7]
Molecular Weight	541.7 g/mol	[3][6]
CAS Number	114177-14-9	[3]
Appearance	White solid	[3][8]
Purity	>99% by HPLC	[3]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.	[3][8]
Storage Conditions	-20°C	[3]

Pharmacological Properties and Mechanism of Action

Milbemycin A3 oxime exhibits broad-spectrum antiparasitic activity, effective against a range of nematodes and arthropods, including mites.[1][2] It is a primary active ingredient in medications for the prevention of heartworm (*Dirofilaria immitis*) and the treatment of other internal and external parasites in animals.[2][9][10]

The primary mechanism of action for **Milbemycin A3 oxime**, similar to other milbemycins and avermectins, involves its interaction with the nervous system of invertebrates.[2][3] It acts as a potent agonist at glutamate-gated chloride channels (GluCl_s) in the nerve and muscle cells of these organisms.[1][11] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane.[1] The resulting disruption of nerve signal transmission leads to paralysis and ultimately the death of the parasite.[5][11]

In mammals, the primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[1] While milbemycins can interact with GABA receptors, these are confined to the central nervous system, and the blood-brain barrier generally protects mammals from the neurotoxic effects seen in invertebrates at therapeutic doses.[1][11]



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Caption: Mechanism of action of **Milbemycin A3 oxime** in invertebrates.

Recent studies have also uncovered an intrinsic antifungal activity for milbemycin oxime. It has been shown to inhibit ATP-binding cassette (ABC) transporters in fungi like *Candida* spp., which can potentiate the effects of azole antifungal drugs by preventing their efflux from the fungal cell.[12]

Experimental Protocols: Synthesis of Milbemycin A3 Oxime

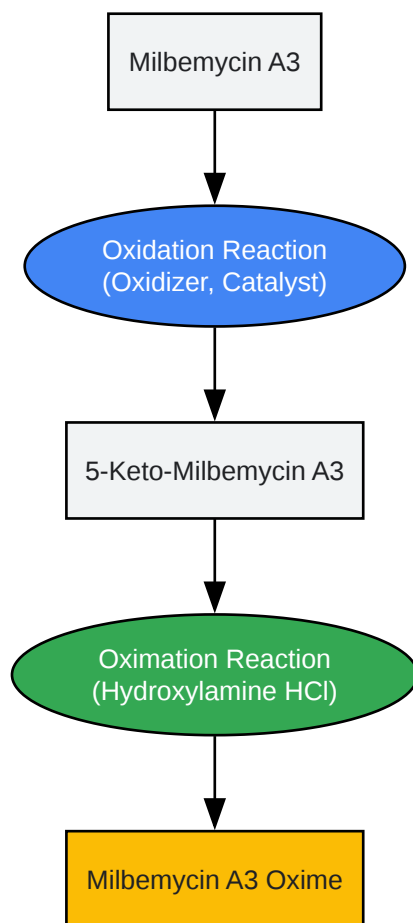
The synthesis of **Milbemycin A3 oxime** from Milbemycin A3 is a two-step process involving oxidation followed by oximation. The following is a generalized protocol based on described synthesis methods.[13]

Step 1: Oxidation of Milbemycin A3

- Reactants: Milbemycin A3 is used as the starting raw material. An oxidizing agent such as a hypochlorite or chlorite is employed.[\[13\]](#)
- Catalyst: A piperidine nitrogen oxygen free radical (e.g., TEMPO) is used as a catalyst, with a halide as a catalyst promoter.[\[13\]](#)
- Solvent: The reaction is conducted in a dichloromethane solvent.[\[13\]](#)
- Conditions: The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[\[13\]](#)
- Outcome: This step converts the hydroxyl group at the C5 position of Milbemycin A3 to a ketone.

Step 2: Oximation Reaction

- Reactants: The product from the oxidation step is reacted with an oximation agent, typically hydroxylamine hydrochloride.[\[13\]](#)
- Solvent: A mixed solvent system of methanol and 1,4-dioxane is used.[\[13\]](#)
- Conditions: The reaction is carried out at a temperature of 25-35°C for 10 to 16 hours.[\[13\]](#)
- Outcome: The ketone at the C5 position is converted to an oxime, yielding **Milbemycin A3 oxime**.



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Caption: Synthetic workflow for **Milbemycin A3 oxime**.

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